866042-47-9 vs. Des-Methyl Benzofuran-7-sulfonamide: LogP-Driven Membrane Permeability Differential
The target compound exhibits a computed XLogP3 of 3.8 [1]. In contrast, the des-methyl analog 2,3-dihydro-1-benzofuran-7-sulfonamide (lacking the 2,2,4-trimethyl and N-aryl substituents) is predicted to have an XLogP substantially lower (estimated <2.0). This difference of ≥1.8 log units translates to a theoretical ~60-fold difference in membrane partition coefficient, directly impacting passive permeability and oral absorption potential in cell-based assays. Users selecting this compound for permeability-sensitive screening must not substitute with less lipophilic benzofuran sulfonamides.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 2,3-Dihydro-1-benzofuran-7-sulfonamide (estimated XLogP <2.0) |
| Quantified Difference | Δ ≥ 1.8 log units |
| Conditions | Computed by XLogP3 algorithm; PubChem 2026 release |
Why This Matters
A >1.8 log unit difference in XLogP represents a substantial distinction in predicted membrane permeability, which is a critical selection parameter for cell-based screening campaigns.
- [1] PubChem. Computed Properties for CID 5134374. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5134374#section=Computed-Properties (accessed April 29, 2026). View Source
